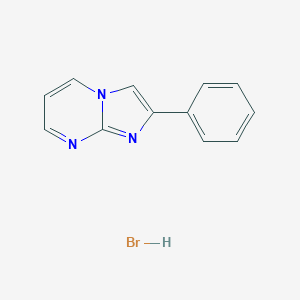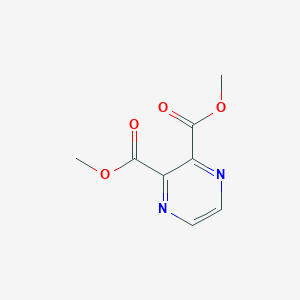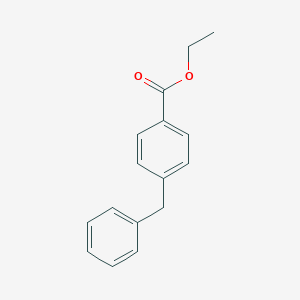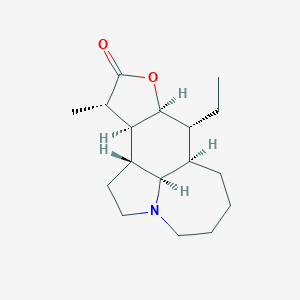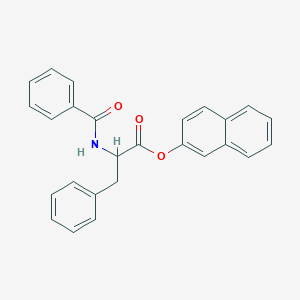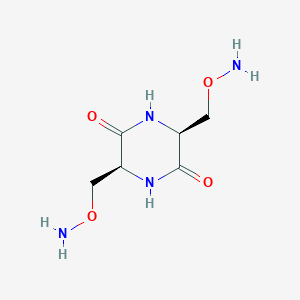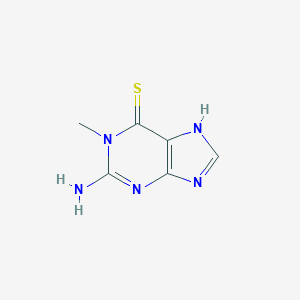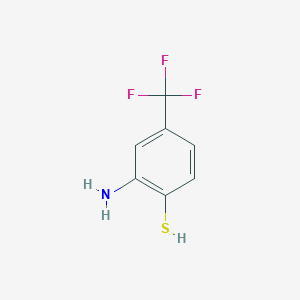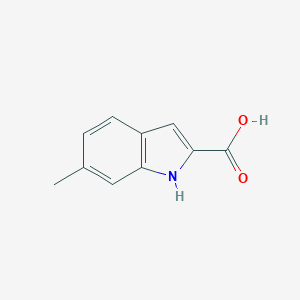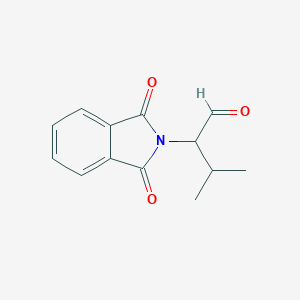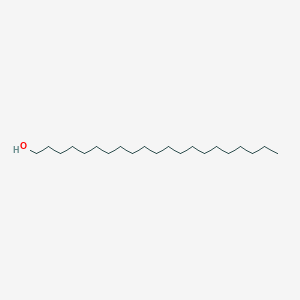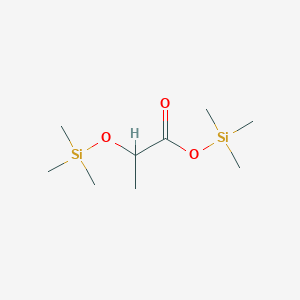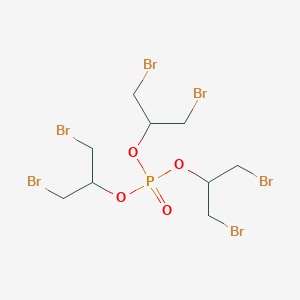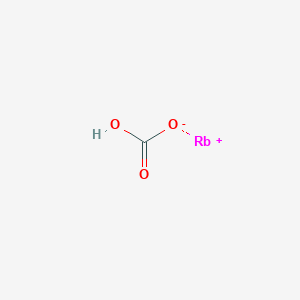
Rubidium hydrogen carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubidium hydrogen carbonate (RbHCO3) is a chemical compound that belongs to the group of alkali metal carbonates. It is a white crystalline powder that is soluble in water and has a molecular weight of 147.47 g/mol. Rubidium hydrogen carbonate has attracted significant interest in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of rubidium hydrogen carbonate is not fully understood, but it is believed to involve the interaction of rubidium ions with biological molecules such as proteins and enzymes. Rubidium ions have been shown to modulate the activity of several enzymes, including Na+/K+-ATPase and adenylate cyclase, which play important roles in cellular signaling and metabolism.
Biochemical and Physiological Effects:
Rubidium hydrogen carbonate has been shown to have several biochemical and physiological effects, including the modulation of ion channels, the inhibition of oxidative stress, and the regulation of gene expression. Rubidium ions have been shown to modulate the activity of several ion channels, including voltage-gated potassium channels and calcium channels, which play important roles in neuronal signaling and muscle contraction. Rubidium hydrogen carbonate has also been shown to inhibit oxidative stress by scavenging reactive oxygen species and reducing lipid peroxidation. Additionally, rubidium hydrogen carbonate has been shown to regulate gene expression by modulating the activity of transcription factors such as NF-κB and AP-1.
实验室实验的优点和局限性
Rubidium hydrogen carbonate has several advantages for lab experiments, including its high solubility in water, its low toxicity, and its ability to modulate the activity of biological molecules. However, rubidium hydrogen carbonate also has some limitations, including its high cost, its limited availability, and its potential interference with other experimental procedures.
未来方向
There are several future directions for the research on rubidium hydrogen carbonate, including the development of new synthesis methods, the investigation of its potential applications in biomedicine and energy storage, and the elucidation of its mechanism of action. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of rubidium hydrogen carbonate as a potential candidate for cancer therapy and energy storage applications. Finally, the elucidation of the mechanism of action of rubidium hydrogen carbonate could provide insights into its potential applications and facilitate the development of new therapeutic agents.
合成方法
The synthesis of rubidium hydrogen carbonate can be achieved through several methods, including the reaction of rubidium hydroxide with carbon dioxide, the reaction of rubidium carbonate with carbon dioxide and water, and the reaction of rubidium oxide with carbon dioxide and water. The most common method involves the reaction of rubidium hydroxide with carbon dioxide, which produces rubidium hydrogen carbonate and water.
科学研究应用
Rubidium hydrogen carbonate has been extensively studied for its potential applications in various fields, including biomedicine, energy storage, and catalysis. In biomedicine, rubidium hydrogen carbonate has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In energy storage, rubidium hydrogen carbonate has been investigated as a potential material for rechargeable batteries due to its high ionic conductivity. In catalysis, rubidium hydrogen carbonate has been used as a catalyst for various chemical reactions due to its high surface area and basicity.
属性
CAS 编号 |
19088-74-5 |
|---|---|
产品名称 |
Rubidium hydrogen carbonate |
分子式 |
RbHCO3 CHO3R |
分子量 |
146.485 g/mol |
IUPAC 名称 |
hydrogen carbonate;rubidium(1+) |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
InChI 键 |
KEDRKJFXBSLXSI-UHFFFAOYSA-M |
手性 SMILES |
C(=O)(O)[O-].[Rb+] |
SMILES |
C(=O)(O)[O-].[Rb+] |
规范 SMILES |
[H+].C(=O)([O-])[O-].[Rb+] |
其他 CAS 编号 |
19088-74-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



